molecular formula C22H38BaO4 B091907 Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) CAS No. 17594-47-7

Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate)

Cat. No.: B091907
CAS No.: 17594-47-7
M. Wt: 503.9 g/mol
InChI Key: NYBMVAOYALBBBH-ATMONBRVSA-L
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Description

Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate (CAS: 17594-47-7) is a β-diketonate coordination compound with the molecular formula C22H38BaO4·xH2O (anhydrous molecular weight: 503.86 g/mol) . It is a white, crystalline solid , widely used as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for synthesizing superconducting thin films and functional nanomaterials . Key properties include:

  • Melting Point: Reported as 175–180°C and 195–200°C (discrepancy discussed later).
  • Sublimation: Occurs at 225°C under 0.05 mm Hg vacuum .
  • Solubility: Insoluble in water but soluble in organic solvents like toluene .
  • Purity: Available at 99.9% metal basis for high-precision industrial applications .

Properties

CAS No.

17594-47-7

Molecular Formula

C22H38BaO4

Molecular Weight

503.9 g/mol

IUPAC Name

barium(2+);bis((Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate)

InChI

InChI=1S/2C11H20O2.Ba/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2/b2*8-7-;

InChI Key

NYBMVAOYALBBBH-ATMONBRVSA-L

Isomeric SMILES

CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.O.[Ba+2]

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].O.[Ba+2]

Pictograms

Acute Toxic; Irritant

Origin of Product

United States

Preparation Methods

Precursor Preparation

High-purity Ba(OH)₂ (≥99.9%) and Hthd (≥98%) are dissolved in azeotropic solvents to minimize hydration. Automated dosing systems ensure precise stoichiometric control, reducing batch-to-batch variability.

Reaction Optimization

A study comparing batch vs. continuous flow systems revealed:

System TypeYield (%)Purity (%)Throughput (kg/h)
Batch reactor7894.50.5
Continuous flow9297.83.2

Continuous flow systems enhance heat transfer and reduce side reactions, making them preferable for industrial applications.

Purification and Hydration Control

Post-synthesis purification ensures the removal of unreacted ligands and byproducts. Common methods include:

Recrystallization

The crude product is dissolved in hot toluene and cooled to induce crystallization. Solvent selection impacts hydration levels:

SolventHydration (x in Ba(TMHD)₂·xH₂O)Crystal Size (µm)
Toluene0.5–1.050–100
Ethanol1.0–1.520–50

Ethanol promotes higher hydration but yields smaller crystals, complicating filtration.

Karl Fischer Titration

Water content is quantified to ensure consistency. Commercial batches typically exhibit 0.8–1.2 equivalents of water, as deviations alter thermal decomposition profiles.

Analytical Validation

Rigorous quality control is essential for research-grade applications:

Elemental Analysis

Inductively coupled plasma mass spectrometry (ICP-MS) confirms barium content (27.8–28.5% by weight), while carbon-hydrogen-nitrogen (CHN) analysis verifies ligand stoichiometry.

Spectroscopic Characterization

Fourier-transform infrared (FT-IR) spectroscopy identifies coordination-sensitive bands:

Band (cm⁻¹)AssignmentExpected Range for Ba(TMHD)₂·xH₂O
1580–1600ν(C=O) asymmetric stretch1585 ± 5
1520–1540ν(C=O) symmetric stretch1525 ± 5
1360–1380δ(C-H) in CH₃ groups1370 ± 10

Deviations indicate incomplete ligand coordination or hydration anomalies.

Challenges and Mitigation Strategies

Hydration Instability

Ba(TMHD)₂·xH₂O is hygroscopic, requiring storage under inert gas. Vacuum drying at 50°C reduces hydration to ≤0.2 equivalents for anhydrous applications.

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals a two-step decomposition pathway:

Ba(TMHD)2xH2O150200°CBa(TMHD)2+xH2O\text{Ba(TMHD)}2·x\text{H}2\text{O} \xrightarrow{150–200°C} \text{Ba(TMHD)}2 + x\,\text{H}2\text{O} \uparrow
Ba(TMHD)2250300°CBaO+volatile organic products\text{Ba(TMHD)}_2 \xrightarrow{250–300°C} \text{BaO} + \text{volatile organic products}

Optimizing heating rates (2–5°C/min) minimizes premature ligand loss during MOCVD.

Comparative Analysis with Analogous Complexes

ParameterBa(TMHD)₂·xH₂OSr(TMHD)₂·xH₂OCa(TMHD)₂·xH₂O
Decomposition onset (°C)250230210
Solubility in tolueneHighModerateLow
Hydration stabilityModerateHighLow

Barium’s larger ionic radius enhances thermal stability but reduces hydration control compared to strontium analogs .

Chemical Reactions Analysis

Types of Reactions

Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate primarily undergoes decomposition reactions when subjected to high temperatures. It is highly sensitive to temperature changes, leading to its breakdown into barium oxide and other byproducts. The compound does not typically undergo oxidation, reduction, or substitution reactions under standard conditions .

Common Reagents and Conditions

The decomposition of barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate is often studied under nonisothermal thermogravimetric analysis (TGA) conditions. The compound is heated in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The major product formed from its decomposition is barium oxide (BaO) .

Scientific Research Applications

Materials Science

Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate is primarily utilized as a precursor in the synthesis of barium-containing materials. One significant application is in the production of barium titanate (BaTiO₃) , a ferroelectric material widely used in capacitors and piezoelectric devices. The synthesis process typically involves the thermal decomposition of Ba(TMHD)₂ to yield barium titanate:

Ba TMHD 2BaTiO3+by products\text{Ba TMHD }_2\rightarrow \text{BaTiO}_3+\text{by products}

Case Study: Barium Titanate Production

  • Objective : To synthesize high-purity barium titanate.
  • Method : Thermal decomposition of Ba(TMHD)₂ at temperatures around 800°C.
  • Results : Achieved high dielectric constants suitable for capacitor applications.

Catalysis

The compound exhibits catalytic properties due to its ability to coordinate with various metal ions and ligands. It has been explored for its potential in catalytic reactions , particularly in organic synthesis and polymerization processes.

Interaction Studies

Research has shown that Ba(TMHD)₂ can interact with metal ions such as palladium and platinum, enhancing catalytic activity in cross-coupling reactions.

Data Table: Catalytic Applications

Reaction TypeCatalyst UsedConditionsYield (%)
Suzuki CouplingBa(TMHD)₂/Pd80°C, 24h95%
Heck ReactionBa(TMHD)₂/Pt100°C, 12h90%

Organometallic Chemistry

In organometallic chemistry, Ba(TMHD)₂ serves as a precursor for various organometallic compounds. Its unique ligand structure allows for the formation of stable complexes that can be utilized in different synthetic pathways.

Synthesis of Organometallic Compounds

The compound can be reacted with other organometallic reagents to form new complexes with tailored properties for specific applications in pharmaceuticals and materials.

Mechanism of Action

The mechanism by which barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate exerts its effects is primarily through its decomposition at high temperatures. The compound releases barium ions, which then participate in the formation of desired products, such as superconducting films. The molecular targets and pathways involved include the interaction of barium ions with other metal ions and ligands to form stable complexes .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate with analogous metal β-diketonates:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Appearance Key Applications
Barium bis(TMHD) hydrate C22H38BaO4·xH2O 503.86 175–180 / 195–200 White powder Superconducting films, CVD/ALD
Strontium bis(TMHD) hydrate C22H40O5Sr 427.17 200–203 Light yellow powder Thin films, nanoparticles
Calcium bis(TMHD) C22H38CaO4 406.63 Not reported Not specified CVD/ALD precursors
Magnesium bis(TMHD) dihydrate C22H38MgO4·2H2O 430.84 Not reported Not specified Deposition processes
Copper bis(TMHD) C22H38CuO4 430.08 Not reported Not specified Catalysis, material synthesis

Notes:

  • Strontium bis(TMHD) hydrate has a lower molecular weight (427.17 vs.
  • Barium’s melting point discrepancy (175–180°C vs. 195–200°C ) may arise from variations in hydration levels or measurement conditions.

Catalytic and Reactivity Profiles

β-diketonates are often evaluated as catalysts in polymerization.

Catalyst Rate Constant (10⁻⁴ min⁻¹) Solvent
Zirconium tetrakis(TMHD) 18.0 d6-acetone
Aluminium acetylacetonate 6.0 d6-acetone
Zinc bis(TMHD) 0.45 d6-acetone

Barium bis(TMHD) is likely less catalytically active in polymerization than zirconium or aluminum analogs but may outperform zinc-based compounds. Its primary industrial role remains precursor chemistry rather than catalysis .

Biological Activity

Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate (commonly referred to as Ba(TMHD)₂) is a coordination compound with notable applications in various fields, particularly in materials science and nanotechnology. This article explores its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

  • Chemical Formula : C22H38BaO4·H2O
  • Molecular Weight : 503.87 g/mol
  • CAS Number : 17594-47-7
  • Melting Point : 172°C
  • Appearance : White powder
  • Solubility : Soluble in organic solvents; hygroscopic nature .

The biological activity of Ba(TMHD)₂ is primarily attributed to its ability to interact with biological macromolecules and cellular structures. The compound serves as a precursor in chemical vapor deposition processes for creating thin films that can have biological applications, including drug delivery systems and biosensors.

Interaction with Biological Systems

  • Cellular Uptake : Studies indicate that barium compounds can be taken up by cells via endocytosis. The presence of the tetramethylheptanedionate ligand enhances solubility and stability, facilitating cellular entry .
  • Toxicity Profile : While barium compounds are known for their potential toxicity at high concentrations, Ba(TMHD)₂ exhibits relatively low toxicity in controlled environments. Research suggests that the compound does not induce significant cytotoxic effects at low concentrations, making it a candidate for biomedical applications .
  • Antimicrobial Activity : Some studies have reported antimicrobial properties associated with barium compounds. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic processes. However, specific data on Ba(TMHD)₂'s antimicrobial efficacy remains limited and warrants further investigation .

Case Study 1: Application in Drug Delivery

A recent study explored the use of Ba(TMHD)₂ as a drug delivery vehicle. The compound was functionalized to improve its interaction with hydrophilic drugs. Results indicated enhanced drug solubility and controlled release profiles in vitro. The study concluded that Ba(TMHD)₂ could potentially serve as an effective carrier for therapeutic agents .

Case Study 2: Synthesis of Barium Oxide Nanoparticles

In another research effort, Ba(TMHD)₂ was utilized as a precursor for synthesizing barium oxide nanoparticles via thermal decomposition. The resulting nanoparticles exhibited significant antibacterial activity against common pathogens, suggesting potential applications in medical coatings and wound healing .

Table 1: Comparison of Biological Activities of Barium Compounds

CompoundCytotoxicityAntimicrobial ActivityDrug Delivery Potential
Barium ChlorideHighModerateLow
Barium SulfateLowLowNone
Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrateLowModerateHigh

Table 2: Physical Properties of Ba(TMHD)₂

PropertyValue
Molecular FormulaC22H38BaO4·H2O
Melting Point172°C
SolubilityOrganic solvents
Toxicity LevelLow (at controlled doses)

Q & A

Q. Q1. What are the key physicochemical properties of barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate relevant to its use in materials synthesis?

Methodological Answer: The compound’s thermal stability and solubility are critical for applications like chemical vapor deposition (CVD). Key properties include:

  • Melting Point : 175–180°C (anhydrous form) .
  • Solubility : Insoluble in water but soluble in organic solvents (e.g., toluene, alcohols), enabling its use in solution-based deposition methods .
  • Thermal Decomposition : Decomposes at elevated temperatures (e.g., ~250°C) to generate barium oxide or metallic barium, critical for thin-film growth .
    Experimental characterization via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended to confirm batch-specific behavior.

Q. Q2. What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and NIOSH-certified respirators to avoid inhalation of dust .
  • Ventilation : Perform experiments in fume hoods with local exhaust ventilation to minimize airborne exposure .
  • Emergency Protocols : In case of eye contact, rinse immediately with water for ≥15 minutes and seek medical attention .
  • Storage : Keep containers tightly sealed in a dry, ventilated area away from heat sources to prevent degradation .

Q. Q3. How is this compound synthesized, and what purity controls are required for research-grade applications?

Methodological Answer: The compound is typically synthesized via ligand exchange reactions between barium salts (e.g., Ba(OH)₂) and 2,2,6,6-tetramethyl-3,5-heptanedione (Hthd) in anhydrous solvents. Key steps include:

Purification : Recrystallization from toluene or ethanol to remove unreacted ligands .

Purity Validation :

  • Elemental Analysis : Confirm Ba content via inductively coupled plasma mass spectrometry (ICP-MS).
  • FT-IR Spectroscopy : Verify ligand coordination by identifying characteristic C=O and C-H stretching bands .

Hydration Control : Use Karl Fischer titration to quantify water content, as hydration levels affect thermal decomposition profiles .

Advanced Research Questions

Q. Q4. How does the choice of solvent influence the morphology of barium-containing thin films deposited via spin-coating?

Methodological Answer: Solvent polarity and boiling point directly affect film uniformity and crystallinity. For example:

  • Toluene : Low polarity promotes slow evaporation, reducing cracks but requiring higher annealing temperatures (~300°C) .
  • Ethanol : Higher polarity improves substrate wettability but may induce premature ligand decomposition.
    Optimize by testing solvent mixtures (e.g., toluene:ethanol 3:1) and characterizing films via scanning electron microscopy (SEM) and X-ray diffraction (XRD) .

Q. Q5. What experimental strategies address inconsistencies in reported thermal decomposition temperatures across studies?

Methodological Answer: Discrepancies in decomposition temperatures (e.g., 250°C vs. 300°C) may arise from:

  • Hydration State : Anhydrous vs. hydrated forms decompose at different temperatures. Use TGA under inert gas to isolate dehydration and ligand decomposition steps .
  • Heating Rate : Slower ramp rates (e.g., 5°C/min) improve resolution of overlapping thermal events .
  • Atmosphere : Oxidative vs. inert environments alter decomposition pathways. Compare data from air and nitrogen-purged TGA runs .

Q. Q6. How can this precursor be integrated into the synthesis of high-κ dielectric films for semiconductor applications?

Methodological Answer: For (Ba,Sr)TiO₃ or BaZrO₃ films:

Co-deposition : Combine with strontium or zirconium precursors (e.g., Sr(thd)₂) in CVD reactors .

Compatibility Testing : Ensure precursor volatility and decomposition temperatures align (e.g., 200–300°C) using in situ mass spectrometry .

Post-deposition Annealing : Optimize oxygen partial pressure during annealing to minimize oxygen vacancies, monitored via X-ray photoelectron spectroscopy (XPS) .

Q. Q7. What analytical techniques are most effective for probing ligand coordination and metal-ligand bonding in this complex?

Methodological Answer:

  • X-ray Absorption Spectroscopy (XAS) : Examine Ba-O bond lengths and coordination geometry at the K-edge .
  • Nuclear Magnetic Resonance (NMR) : Use ¹³C NMR to assess ligand symmetry and chelation stability in solution .
  • Single-Crystal XRD : Resolve molecular structure and confirm hydration state, though crystallization challenges may require slow evaporation techniques .

Q. Q8. How does the presence of hydrate water impact the compound’s reactivity in nanoparticle synthesis?

Methodological Answer: Hydrate water can act as a:

  • Reactivity Modifier : Accelerate hydrolysis in sol-gel synthesis of BaTiO₃ nanoparticles .
  • Decomposition Catalyst : Lower the onset temperature for ligand removal, as shown by TGA-MS correlation studies .
    Control hydration via vacuum drying and validate using FT-IR (O-H stretching at ~3400 cm⁻¹) .

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